molecular formula C9H17NO4S B12701823 CBHcy CAS No. 88096-03-1

CBHcy

Número de catálogo: B12701823
Número CAS: 88096-03-1
Peso molecular: 235.30 g/mol
Clave InChI: BMONDXDFXRPNKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(delta-Carboxybutyl)homocysteine is a promising metabolite for nutritional science and metabolomics research. Recent studies have identified this compound, also referred to as S-carboxypropylcysteamine (CPCA), as a novel urinary biomarker for assessing Omega-3 Index (O3I) status . The Omega-3 Index, which reflects the combined level of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in erythrocytes, is a recognized biomarker for estimating cardiovascular disease risk and other health outcomes . Research indicates that levels of this urinary metabolite increase significantly following supplementation with either EPA or DHA and demonstrate a positive correlation with the O3I measured in blood . This association positions 5-(delta-Carboxybutyl)homocysteine as a strong candidate for the non-invasive monitoring of omega-3 status, potentially overcoming the limitations of dietary assessments and the need for blood sampling . Its application is particularly valuable in clinical trials and precision nutrition studies aiming to objectively evaluate fatty acid metabolism and the efficacy of nutritional interventions. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Propiedades

IUPAC Name

5-(3-amino-3-carboxypropyl)sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONDXDFXRPNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSCCC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393247, DTXSID301007933
Record name 5-(3-Amino-3-carboxypropylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88096-02-0, 88096-03-1
Record name 5-(3-Amino-3-carboxypropylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

HPLC Analysis

Post-synthesis characterization involves HPLC to confirm purity and identity:

  • Column : ZORBAX Sil (4.6 × 150 mm, 5 μm)
  • Mobile Phase :
    • A : 15 mM ammonium formate
    • B : Acetonitrile
  • Gradient :
    • 0–0.5 min: 75% B
    • 5 min: 20% B
    • 7–12 min: 100% B
    • Re-equilibration cycles included.

Table 3: HPLC Parameters

Parameter Value
Flow Rate 300 μL/min
Injection Volume 5 μL
Detection ESI-MS (positive ion mode)

This method ensures precise quantification of 5-Cbhc and related metabolites.

Structural Validation via X-Ray Crystallography

The compound’s structure has been validated in complex with human BHMT:

  • PDB ID : 1LT8 (resolution: 2.05 Å).
  • Key Features :
    • Zinc coordination at the active site.
    • Binding interactions with the δ-carboxybutyl group.

Table 4: Crystallographic Data

Parameter Value
Resolution 2.05 Å
Protein Source Homo sapiens
Ligand S-(δ-carboxybutyl)-L-homocysteine

The structure confirms 5-Cbhc’s role as a competitive inhibitor, mimicking both homocysteine and betaine in BHMT’s active site.

Applications in Enzymatic Studies

5-Cbhc is critical for studying homocysteine metabolism enzymes:

  • BHMT Inhibition : Competes with homocysteine and betaine, reducing methyltransferase activity.
  • MS Interaction : Alters methionine synthase function, impacting folate-mediated remethylation.

In vivo studies demonstrate its utility in modulating homocysteine levels, though clinical applications remain under investigation.

Análisis De Reacciones Químicas

Tipos de Reacciones

5-(delta-Carboxibutil)homocisteína se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, ajustes de pH y el uso de disolventes como agua o disolventes orgánicos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados tiol y varios compuestos sustituidos, dependiendo de los reactivos y condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Hyperhomocysteinemia Studies

5-(delta-Carboxybutyl)homocysteine has been utilized to induce hyperhomocysteinemia in animal models, particularly in rats. Research demonstrated that dietary administration of this compound effectively raised plasma homocysteine levels by inhibiting BHMT activity, thereby allowing for the study of hyperhomocysteinemia's effects on various physiological parameters .

Table 1: Effects of 5-(delta-Carboxybutyl)homocysteine on Plasma Homocysteine Levels

Study TypeAnimal ModelAdministration MethodResult
Dietary StudyRatsMeal-fed with CBHcy90% decrease in liver BHMT activity; significant increase in plasma homocysteine levels
Intraperitoneal InjectionMiceSingle injection2.7-fold elevation of total plasma homocysteine levels

Cardiovascular Disease Research

The compound has been implicated in studies examining the relationship between homocysteine levels and cardiovascular diseases. Elevated homocysteine is linked to increased risks of arterial damage and thrombosis. Clinical trials have explored whether lowering homocysteine through vitamin supplementation can mitigate these risks, although results have been mixed .

Case Study: Vitamin Intervention for Stroke Prevention (VISP)

  • Objective: To evaluate the effect of vitamin therapy on plasma homocysteine levels and subsequent cardiovascular events.
  • Findings: A modest reduction in plasma homocysteine was observed; however, no significant impact on recurrent strokes or other cardiovascular events was noted.

Neurological Disorders

Research indicates that elevated homocysteine may contribute to neurodegenerative conditions such as Alzheimer's disease. Studies involving 5-(delta-Carboxybutyl)homocysteine have focused on its potential neurotoxic effects, providing insights into mechanisms by which hyperhomocysteinemia may influence neuronal health .

Fertility Studies

Recent investigations have examined the role of serum homocysteine levels in women with unexplained infertility. Elevated homocysteine has been associated with adverse reproductive outcomes, suggesting that 5-(delta-Carboxybutyl)homocysteine could be a marker for assessing fertility issues .

Mecanismo De Acción

El mecanismo de acción de 5-(delta-Carboxibutil)homocisteína implica su interacción con varios objetivos moleculares y vías. Se sabe que participa en la regulación del metabolismo de la homocisteína, convirtiendo la betaína y la homocisteína en dimetilglicina y metionina, respectivamente . Esta reacción es crucial para mantener los procesos de metilación celular y el equilibrio metabólico general.

Comparación Con Compuestos Similares

Homocysteine

  • Structure: Homocysteine (C₄H₉NO₂S) contains a sulfhydryl (-SH) group, a carboxyl (-COOH) group, and an amino (-NH₂) group.
  • Metabolic Role : Central to the methionine cycle , homocysteine is remethylated to methionine (via BHMT or methionine synthase) or converted to cystathionine (via cystathionine beta-synthase, CBS) in the transsulfuration pathway .
  • Pathological Implications : Elevated homocysteine (hyperhomocysteinemia) is an independent risk factor for cardiovascular diseases, stroke, and neurodegenerative disorders due to oxidative stress, endothelial dysfunction, and protein N-homocysteinylation .
  • Key Difference: Unlike 5-(delta-carboxybutyl)homocysteine, homocysteine is an endogenous metabolite with direct pathological relevance.

Homocysteine Thiolactone

  • Structure: A cyclic thioester formed via intramolecular condensation of homocysteine’s amino and sulfhydryl groups.
  • Metabolic Role: Reactive intermediate that non-enzymatically modifies lysine residues in proteins (N-homocysteinylation), impairing function .
  • Pathological Implications : Contributes to atherosclerosis, autoantibody formation, and endoplasmic reticulum (ER) stress .
  • Key Difference : The thiolactone’s reactivity contrasts with the carboxybutyl derivative’s role as a stable enzyme inhibitor/analog.

S-Adenosylhomocysteine (SAH)

  • Structure: Homocysteine linked to adenosine via a sulfhydryl group.
  • Metabolic Role : Byproduct of methyltransferase reactions; inhibits methyltransferases, regulating cellular methylation processes .
  • Pathological Implications : SAH accumulation disrupts epigenetic regulation and is associated with liver disease and cancer .
  • Key Difference : SAH is a regulatory molecule in methylation, whereas 5-(delta-carboxybutyl)homocysteine is a synthetic enzyme probe.

Cystathionine

  • Structure : Thioether formed from homocysteine and serine via CBS.
  • Metabolic Role : Intermediate in the transsulfuration pathway, leading to cysteine and glutathione synthesis .
  • Pathological Implications : Low cystathionine levels indicate vitamin B6 deficiency or impaired transsulfuration, exacerbating hyperhomocysteinemia .
  • Key Difference : Cystathionine is a natural transsulfuration intermediate, unlike the carboxybutyl derivative.

Structural and Functional Comparison Table

Compound Structure Metabolic Pathway Enzymes Involved Biological Role Pathological Associations
5-(delta-Carboxybutyl)homocysteine Homocysteine + delta-carboxybutyl BHMT inhibition/study BHMT Enzyme mechanism studies Research tool, no direct pathology
Homocysteine C₄H₉NO₂S with -SH group Remethylation/transsulfuration BHMT, methionine synthase, CBS Methionine synthesis, redox regulation Cardiovascular disease, stroke
Homocysteine Thiolactone Cyclic thioester Non-enzymatic protein modification N/A Protein modification Atherosclerosis, ER stress
S-Adenosylhomocysteine (SAH) Homocysteine + adenosine Methylation cycle Methyltransferases Methylation regulation Epigenetic dysregulation
Cystathionine Homocysteine + serine thioether Transsulfuration CBS, cystathionase Cysteine/glutathione precursor Vitamin B6 deficiency

Research Findings and Clinical Relevance

  • BHMT Studies : 5-(delta-Carboxybutyl)homocysteine has been crystallized with human BHMT, revealing zinc coordination and substrate-binding mechanisms critical for methionine synthesis .
  • Therapeutic Insights: While homocysteine-lowering therapies (e.g., B-vitamins) target endogenous metabolites, the carboxybutyl derivative aids in designing BHMT inhibitors for metabolic disorders .
  • Contrast with Homocysteine Thiolactone : The carboxybutyl compound’s inertness contrasts with thiolactone’s toxicity, highlighting divergent applications—research tool vs. therapeutic target .

Q & A

Basic: What analytical methods are validated for identifying and quantifying 5-(delta-Carboxybutyl)homocysteine in biological samples?

Answer: High-resolution mass spectrometry (HR-MS) coupled with tandem MS/MS is the gold standard for structural confirmation. Diagnostic fragment ions and neutral losses are critical for distinguishing this metabolite from isomers. For example, urinary 5-(delta-Carboxybutyl)homocysteine was identified using an extracted ion electropherogram and annotated MS/MS spectra, confirming carboxyl and homocysteine moieties . Methodological validation should include isotopic pattern matching, retention time consistency, and comparison with synthetic standards (if available).

Basic: What is the role of 5-(delta-Carboxybutyl)homocysteine in homocysteine metabolism?

Answer: This compound is a substrate analog for betaine-homocysteine S-methyltransferase (BHMT), an enzyme central to homocysteine remethylation. Structural studies (PDBID: 1LT8) reveal that 5-(delta-Carboxybutyl)homocysteine binds to BHMT’s active site, mimicking the transition state during methionine synthesis. The interaction involves zinc coordination, critical for homocysteine activation . Researchers should use X-ray crystallography or molecular docking to explore binding dynamics and compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) with natural substrates.

Advanced: How can conflicting data on homocysteine derivatives’ association with cardiovascular disease (CVD) risk be resolved?

Answer: Contradictions arise from study design heterogeneity (e.g., retrospective vs. prospective cohorts) and confounding variables like folate status. A meta-analysis framework is recommended:

  • Step 1: Stratify studies by design (e.g., genetic studies on MTHFR mutations vs. prospective serum analyses) to assess causality .
  • Step 2: Adjust for covariates (e.g., renal function, vitamin B12) using multivariate regression.
  • Step 3: Address regression dilution bias by repeated homocysteine measurements .
    For example, a 5-µmol/L increase in total homocysteine (tHcy) correlates with a 1.6–1.8-fold higher CVD risk, but derivatives like 5-(delta-Carboxybutyl)homocysteine may have distinct pathophysiological roles requiring targeted assays .

Advanced: What experimental models differentiate the oxidative effects of 5-(delta-Carboxybutyl)homocysteine from other homocysteine derivatives?

Answer: Use in vitro systems with precise redox profiling:

  • Cell Models: Treat ARPE-19 or THP-1 macrophages with the compound and measure reactive oxygen species (ROS) via DCFH-DA fluorescence. Compare results with homocysteine thiolactone (HCTL) or oxidized LDL (oxLDL) controls .
  • Biomarkers: Quantify lipid peroxidation (e.g., thiobarbituric acid-reactive substances, TBARS) and antioxidant depletion (e.g., glutathione).
  • Inhibitor Studies: Pre-treat cells with N-acetylcysteine (NAC) to isolate ROS-specific pathways .

Advanced: How does structural analysis of BHMT-5-(delta-Carboxybutyl)homocysteine complexes inform drug design?

Answer: X-ray crystallography reveals that the compound’s carboxylbutyl chain occupies a hydrophobic pocket in BHMT, stabilizing the enzyme-substrate complex. Key steps:

  • Mutagenesis: Target residues involved in zinc coordination (e.g., Cys-217) to disrupt binding .
  • Kinetic Assays: Compare inhibition constants (Kᵢ) of synthetic analogs to identify competitive inhibitors.
  • Computational Modeling: Use molecular dynamics simulations to predict binding affinities of modified derivatives.

Advanced: What methodologies address variability in renal function when studying 5-(delta-Carboxybutyl)homocysteine’s association with hypertension?

Answer: Adjust for renal parameters using:

  • Glomerular Filtration Rate (GFR): Measure Cr-EDTA clearance to account for homocysteine excretion efficiency .
  • Multivariate Analysis: Include serum creatinine and urea nitrogen as covariates to isolate the compound’s independent effects .
  • Cohort Stratification: Compare hypertensive patients with/without chronic kidney disease (CKD) to disentangle causality .

Advanced: How can metabolomics workflows improve detection of 5-(delta-Carboxybutyl)homocysteine in complex biological matrices?

Answer: Implement untargeted metabolomics with:

  • Sample Preparation: Use protein precipitation (e.g., acetonitrile) and solid-phase extraction to reduce matrix interference.
  • Chromatography: Optimize hydrophilic interaction liquid chromatography (HILIC) for polar metabolite retention.
  • Data Analysis: Apply spectral libraries (e.g., HMDB) and pathway tools (e.g., MetaboAnalyst) to contextualize findings .

Advanced: What strategies validate 5-(delta-Carboxybutyl)homocysteine as a biomarker for inflammatory bowel disease (IBD)?

Answer:

  • Longitudinal Studies: Track metabolite levels in IBD patients during flare/remission cycles.
  • Correlation Analysis: Compare with established biomarkers (e.g., fecal calprotectin, CRP) using Spearman’s rank correlation .
  • Mechanistic Studies: Use gut organoids or murine colitis models to test metabolite-induced epithelial dysfunction .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.